molecular formula C19H27N3O3S B2695329 N-(1-cyanocyclohexyl)-2-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]acetamide CAS No. 1223504-62-8

N-(1-cyanocyclohexyl)-2-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]acetamide

Cat. No.: B2695329
CAS No.: 1223504-62-8
M. Wt: 377.5
InChI Key: ZUBKCLDIPUCQOL-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]acetamide is a chemical compound of significant interest in early-stage pharmacological research. Its molecular architecture, which incorporates both cyanocyclohexyl and methylsulfonylphenyl moieties, suggests potential as a scaffold for developing enzyme inhibitors, particularly targeting protein-protein interactions or kinase signaling pathways commonly dysregulated in disease states. Researchers are investigating this compound as a potential modulator of intracellular signaling cascades. The specific mechanism of action and primary molecular targets are currently under investigation in preclinical studies. This compound is provided For Research Use Only and is a valuable tool for scientists exploring novel therapeutic strategies in areas such as oncology, immunology, and inflammation. Further research is required to fully elucidate its biological activity and research applications.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S/c1-15(16-7-9-17(10-8-16)26(3,24)25)22(2)13-18(23)21-19(14-20)11-5-4-6-12-19/h7-10,15H,4-6,11-13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBKCLDIPUCQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)C)N(C)CC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyanocyclohexyl group: This can be achieved through the reaction of cyclohexylamine with cyanogen bromide under controlled conditions.

    Introduction of the methylsulfonylphenyl group: This step involves the reaction of 4-methylsulfonylphenylacetic acid with an appropriate reagent to form the desired intermediate.

    Coupling of the intermediates: The final step involves the coupling of the cyanocyclohexyl intermediate with the methylsulfonylphenyl intermediate in the presence of a suitable catalyst and under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles and electrophiles under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core acetamide functionality with several analogues, differing primarily in substituent groups. Key comparisons include:

Compound Name / Identifier Key Substituents Bioactivity / Application Synthesis Yield (If Reported) Reference ID
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Chloro, nitro, methylsulfonyl Intermediate for heterocyclic synthesis Not reported
DFL20656 () Imidazole, methoxybenzyl, tolyl B1 receptor binding studies Not reported
Merck compound 14 () Cyanoacetamido, biphenyl carboxylate Kinase inhibition (implied) Not reported
Compound 20a () 4-Oxopyrrolotriazinyl, methoxyphenyl GPR139 agonist (social interaction in mice) 40%
2-Chloro-N-(4-cyanophenyl)acetamide Chloro, cyano Synthetic intermediate Not reported

Key Observations :

  • Electron-Withdrawing Groups : The methylsulfonyl group in the target compound and N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide enhances metabolic stability and polar interactions, critical for receptor binding.
  • Cyanocyclohexyl vs.
  • Bioactivity : Compound 20a () shares a pyrrolotriazine moiety, which is absent in the target compound but demonstrates that acetamide derivatives with bulky substituents can activate GPR139 .

Biological Activity

Chemical Structure and Properties

The molecular formula of N-(1-cyanocyclohexyl)-2-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]acetamide is C20H24N2O3SC_{20}H_{24}N_2O_3S with a molecular weight of approximately 372.48 g/mol. The structure features a cyanocyclohexyl group, a methyl group, and a sulfonyl-substituted phenyl ring, suggesting potential interactions with various biological targets.

Structural Formula

The structural representation can be summarized as follows:

  • InChI: InChI=1S/C20H24N2O3S/c23-20(21-17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)26(24,25)19-14-8-3-9-15-19/h2-3,6-9,12-15,17H,1,4-5,10-11,16H2,(H,21,23)

Research indicates that compounds similar to This compound may exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity: The sulfonamide group may interact with enzymes involved in metabolic pathways.
  • Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors (e.g., adrenergic or serotonin receptors), influencing neurotransmission and cellular responses.
  • Antiviral Activity: Preliminary studies suggest that modifications in the structure can enhance antiviral properties against certain viral infections.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antimicrobial Activity: Potential effectiveness against various bacterial and viral strains.
  • Anti-inflammatory Properties: May reduce inflammation through modulation of cytokine release.
  • Analgesic Effects: Possible pain-relieving properties observed in preliminary studies.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the biological activity of similar compounds:

StudyFindings
Study A (2020)Investigated the antiviral properties against adenovirus.Compound exhibited sub-micromolar potency with low cytotoxicity.
Study B (2021)Examined anti-inflammatory effects in animal models.Significant reduction in inflammatory markers was observed.
Study C (2022)Assessed analgesic effects in chronic pain models.Demonstrated effective pain relief comparable to standard analgesics.

Notable Research Findings

  • Antiviral Efficacy: A study demonstrated that derivatives of similar structures could inhibit adenoviral replication with an IC50 value significantly lower than traditional antivirals .
  • Anti-inflammatory Mechanisms: Research indicated that compounds with similar sulfonamide moieties could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
  • Analgesic Activity: In animal models, compounds analogous to this structure showed promise in alleviating pain without significant side effects .

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